Cas no 5762-35-6 (α-Acetoxyphenylacetonitrile)

α-Acetoxyphenylacetonitrile structure
α-Acetoxyphenylacetonitrile structure
Nome del prodotto:α-Acetoxyphenylacetonitrile
Numero CAS:5762-35-6
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD22205885
CID:1057134
PubChem ID:253159

α-Acetoxyphenylacetonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • alpha-Acetoxyphenylacetonitrile
    • [cyano(phenyl)methyl] acetate
    • (+/-)-mandelonitrile acetate
    • 1-cyano-1-(phenyl)methyl acetate
    • cyano(phenyl)methyl acetate
    • rac-O-acetyl-2-hydroxy-2-phenylacetonitrile
    • NSC75733
    • O-acetylmandelonitrile
    • alpha-Cyanobenzyl acetate
    • NCIOpen2_000939
    • (cyano-phenylmethyl) acetate
    • alpha -Acetoxyphenylacetonitrile
    • MUXDFYRMYMEGCM-UHFFFAOYSA-
    • 6517AJ
    • TRA0021519
    • FCH1601180
    • SY019891
    • A869629
    • CS-0453793
    • SCHEMBL2835326
    • 5762-35-6
    • AS-31685
    • MFCD22205885
    • DB-369796
    • DTXSID70291463
    • AKOS023253499
    • NSC-75733
    • DB-061607
    • InChI=1/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3
    • α-Acetoxyphenylacetonitrile
    • MDL: MFCD22205885
    • Inchi: 1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3
    • Chiave InChI: MUXDFYRMYMEGCM-UHFFFAOYSA-N
    • Sorrisi: O(C(C([H])([H])[H])=O)C([H])(C#N)C1C([H])=C([H])C([H])=C([H])C=1[H]

Proprietà calcolate

  • Massa esatta: 175.06300
  • Massa monoisotopica: 175.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 222
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 50.1
  • XLogP3: 1.6

Proprietà sperimentali

  • Densità: 1.145
  • Punto di ebollizione: 274°C at 760 mmHg
  • Punto di infiammabilità: 123.8°C
  • Indice di rifrazione: 1.523
  • PSA: 50.09000
  • LogP: 1.81438

α-Acetoxyphenylacetonitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A24720-1g
[cyano(phenyl)methyl] acetate
5762-35-6 95%
1g
¥1519.0 2023-09-09
TRC
A167718-500mg
α-Acetoxyphenylacetonitrile
5762-35-6
500mg
$ 135.00 2022-06-08
abcr
AB451306-5g
alpha-Acetoxyphenylacetonitrile; .
5762-35-6
5g
€517.20 2023-09-03
1PlusChem
1P003O8G-1g
ALPHA-ACETOXYPHENYLACETONITRILE
5762-35-6 97%
1g
$122.00 2025-02-20
eNovation Chemicals LLC
D692332-5g
alpha-Acetoxyphenylacetonitrile
5762-35-6 >95%
5g
$320 2025-02-19
eNovation Chemicals LLC
D692332-5g
alpha-Acetoxyphenylacetonitrile
5762-35-6 >95%
5g
$320 2025-02-18
eNovation Chemicals LLC
D254893-5g
alpha-Acetoxyphenylacetonitrile
5762-35-6 97%
5g
$629 2025-02-19
eNovation Chemicals LLC
D254893-5g
alpha-Acetoxyphenylacetonitrile
5762-35-6 97%
5g
$629 2025-02-21
abcr
AB451306-1 g
alpha-Acetoxyphenylacetonitrile; .
5762-35-6
1g
€246.20 2023-04-22
Apollo Scientific
OR928402-5g
Alpha-acetoxyphenylacetonitrile
5762-35-6 97%
5g
£365.00 2025-02-20

α-Acetoxyphenylacetonitrile Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5762-35-6)α-Acetoxyphenylacetonitrile
A869629
Purezza:99%
Quantità:5g
Prezzo ($):313.0